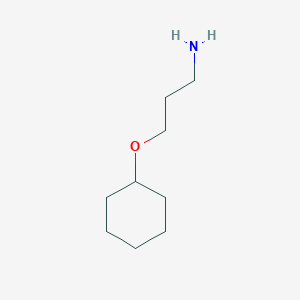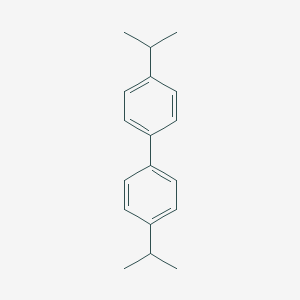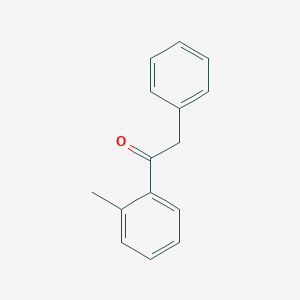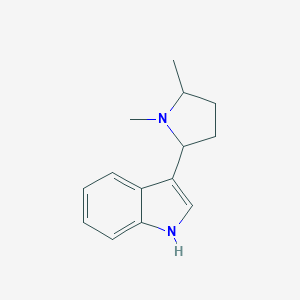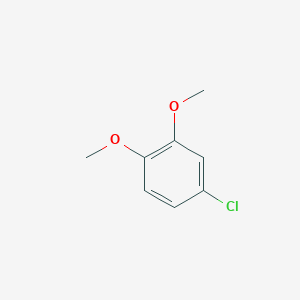
4'-Bromo-2-methoxyazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azobenzene, 4’-bromo-2-methoxy- is a derivative of azobenzene, a compound characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. This specific derivative has a bromine atom at the 4’ position and a methoxy group at the 2 position on one of the phenyl rings. Azobenzene compounds are well-known for their ability to undergo reversible photoisomerization, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azobenzene, 4’-bromo-2-methoxy- typically involves the azo coupling reaction. This process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an activated aromatic compound. The specific steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as a phenol or aniline derivative, to form the azo compound.
Industrial Production Methods: Industrial production of azobenzene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are chosen to enhance the reaction efficiency and minimize waste.
化学反应分析
Types of Reactions: Azobenzene, 4’-bromo-2-methoxy- undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its trans and cis forms upon exposure to light, a property that is exploited in molecular switches and other applications.
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The azo group can be reduced to form hydrazo compounds or oxidized to form azoxy compounds.
Common Reagents and Conditions:
Photoisomerization: Typically induced by ultraviolet or visible light.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reducing agents like sodium dithionite or oxidizing agents like hydrogen peroxide are used.
Major Products:
Photoisomerization: Trans and cis isomers of the compound.
Substitution Reactions: Various substituted azobenzene derivatives.
Oxidation and Reduction: Hydrazo and azoxy derivatives.
科学研究应用
Azobenzene, 4’-bromo-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitch in molecular devices and materials science.
Biology: Employed in the study of protein interactions and cellular processes through light-controlled mechanisms.
Medicine: Investigated for potential use in photopharmacology, where light is used to control drug activity.
Industry: Utilized in the development of light-responsive materials, such as smart coatings and adhesives.
作用机制
The primary mechanism of action for azobenzene, 4’-bromo-2-methoxy- is its ability to undergo reversible photoisomerization. This process involves the absorption of light, which causes the compound to switch between its trans and cis forms. This isomerization can induce changes in the physical and chemical properties of the compound, making it useful for controlling molecular interactions and material properties. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or altering the properties of materials.
相似化合物的比较
Azobenzene, 4’-bromo-2-methoxy- can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound without any substituents.
4’-Bromoazobenzene: Azobenzene with a bromine atom at the 4’ position.
2-Methoxyazobenzene: Azobenzene with a methoxy group at the 2 position.
Uniqueness: The presence of both a bromine atom and a methoxy group in azobenzene, 4’-bromo-2-methoxy- provides unique properties, such as enhanced photoisomerization efficiency and the ability to undergo specific substitution reactions. These features make it particularly valuable in applications requiring precise control over molecular interactions and material properties.
属性
CAS 编号 |
18277-97-9 |
|---|---|
分子式 |
C13H11BrN2O |
分子量 |
291.14 g/mol |
IUPAC 名称 |
(4-bromophenyl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11BrN2O/c1-17-13-5-3-2-4-12(13)16-15-11-8-6-10(14)7-9-11/h2-9H,1H3 |
InChI 键 |
UDNAOKMKOHEGDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
规范 SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


